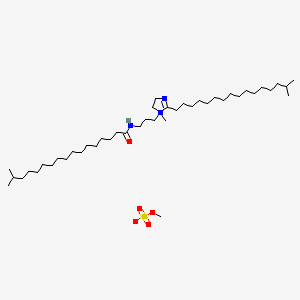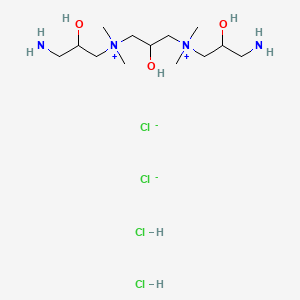
N,N'-Bis(3-ammonio-2-hydroxypropyl)-N,N,N',N'-tetramethyl-N,N'-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride: is a quaternary ammonium compound. It is known for its antimicrobial properties and is often used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride typically involves the reaction of N,N,N’,N’-tetramethyl-1,3-diaminopropane with epichlorohydrin. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as a disinfectant and antiseptic.
Industry: Utilized in water treatment processes and as a preservative in various formulations.
Mechanism of Action
The antimicrobial action of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is unique due to its specific structure, which provides enhanced stability and efficacy in various applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
93951-13-4 |
|---|---|
Molecular Formula |
C13H36Cl4N4O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(3-amino-2-hydroxypropyl)-[3-[(3-amino-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride;dihydrochloride |
InChI |
InChI=1S/C13H34N4O3.4ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;;;/h11-13,18-20H,5-10,14-15H2,1-4H3;4*1H/q+2;;;;/p-2 |
InChI Key |
NBQCSGOBMOOUSS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC(CN)O)CC(C[N+](C)(C)CC(CN)O)O.Cl.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



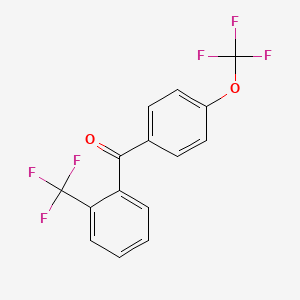
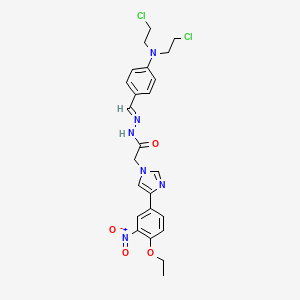

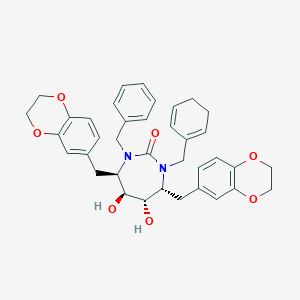
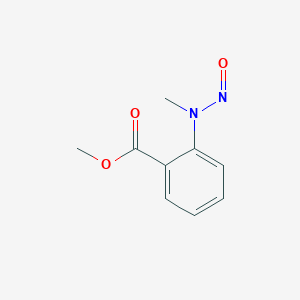
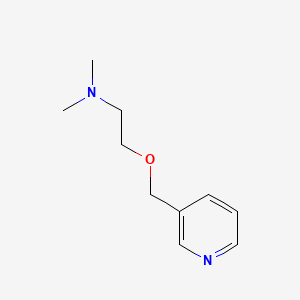
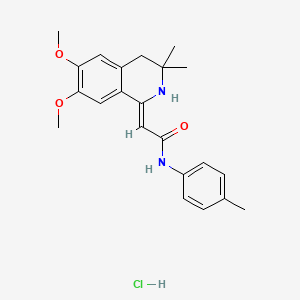

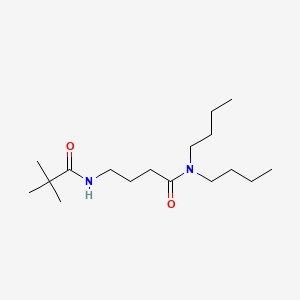
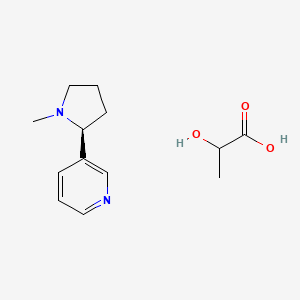
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
